molecular formula C11H10FNO B1446790 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- CAS No. 881674-58-4

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-

Cat. No.: B1446790
CAS No.: 881674-58-4
M. Wt: 191.2 g/mol
InChI Key: KTNZABADLXDWLM-UHFFFAOYSA-N
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Description

“1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-” is a chemical compound with the molecular formula C11H10FNO . It is an impurity in the preparation of Vonoprazan Fumarate, which acts as a competitive potassium acid blocker .


Synthesis Analysis

The synthesis of a similar compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, involves using pyrrole as a raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction to obtain the crude product .


Chemical Reactions Analysis

The synthesis of a related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, involves several steps including bromination, reaction with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 360.3±32.0 °C and a predicted density of 1.265±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-, and related compounds have been extensively studied for their synthesis and chemical properties. For instance, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol afforded methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate, with subsequent modifications leading to various aroyl derivatives with potential analgesic and neuropsychobehavioral effects (Massa et al., 1989). Additionally, flash vacuum pyrolysis (FVP) of specific pyrrole derivatives at high temperatures yields pyrrolo[2,1-a]isoindol-5-ones through a cascade process involving aryl migration and electrocyclisation, demonstrating the compound's utility in creating heterocyclic systems (Mcnab et al., 1999).

Molecular Structures and Reactivity

The study of molecular structures and reactivity of pyrrole derivatives, including 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-, provides insights into their potential applications in materials science and organic synthesis. For example, the condensation of specific trimethylpyrrole derivatives with pyrrole-2-carboxaldehyde leads to pyrromethenones, which exhibit interesting thermal and photochemical reactivity, indicative of their potential in photoresponsive materials (Groot & Lugtenburg, 2010).

Biological Activities and Applications

The aroyl-1-aryl-1H-pyrrole moiety, closely related to 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-, is present in many biologically active compounds. Research into the electrophilic aroylation of 1-aryl-1H-pyrroles has led to the development of methodologies for the selective preparation of derivatives with potential as aldose reductase inhibitors, showcasing the compound's relevance in medicinal chemistry (Kontonikas et al., 2019).

Photophysical Properties

Investigations into the photophysical properties of pyrrole-based compounds, including derivatives of 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-, reveal their potential in fluorescence and luminescence applications. Studies on molecular complexes and their fluorescence quenching behavior in the presence of methanol highlight the impact of cluster size on photophysical responses, which is crucial for the development of optical materials and sensors (Nosenko et al., 2007).

Mechanism of Action

As an impurity in the preparation of Vonoprazan Fumarate, “1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-” may be involved in the mechanism of action of Vonoprazan Fumarate, which acts as a competitive potassium acid blocker .

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-6,13-14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNZABADLXDWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-
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